molecular formula C16H21ClN2O3 B12269863 4-[(3-Chlorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine

4-[(3-Chlorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine

Cat. No.: B12269863
M. Wt: 324.80 g/mol
InChI Key: RSVJRFVTURBNPF-UHFFFAOYSA-N
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Description

4-[(3-Chlorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine is a compound that belongs to the class of morpholine derivatives. Morpholine derivatives are known for their widespread availability in natural products and biologically relevant compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Chlorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine typically involves the coupling of 3-chlorobenzyl chloride with morpholine-4-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(3-Chlorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized morpholine derivatives, while reduction may produce reduced morpholine compounds .

Mechanism of Action

The mechanism of action of 4-[(3-Chlorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-Chlorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a 3-chlorophenylmethyl group and a morpholine-4-carbonyl group makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H21ClN2O3

Molecular Weight

324.80 g/mol

IUPAC Name

[4-[(3-chlorophenyl)methyl]morpholin-2-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C16H21ClN2O3/c17-14-3-1-2-13(10-14)11-18-4-9-22-15(12-18)16(20)19-5-7-21-8-6-19/h1-3,10,15H,4-9,11-12H2

InChI Key

RSVJRFVTURBNPF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2CN(CCO2)CC3=CC(=CC=C3)Cl

Origin of Product

United States

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